molecular formula C13H14FNO2 B8792426 N-(3-Fluoro-4-methyl-5-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide

N-(3-Fluoro-4-methyl-5-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide

Cat. No. B8792426
M. Wt: 235.25 g/mol
InChI Key: OMNUGNSWHKWBST-UHFFFAOYSA-N
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Patent
US05849945

Procedure details

In a 50-ml autoclave, 1.0 g of 5-acetylamino-7 -fluoro-8-methyl-l-tetralone and 10 ml of methanol were charged. To the resulting mixture, 0.5 g of 10% palladium-carbon was added. The hydrogen pressure was increased to 40 kg/cm2 at room temperature, under which the resulting mixture was stirred at 50° C. for 18 hours. After the completion of the reaction, the reaction mixture was filtered. The catalyst so obtained was washed with chloroform and then the filtrate was concentrated under reduced pressure. To the residue, isopropyl ether was added. The crystals so precipitated were collected by filtration, followed by drying under reduced pressure, whereby 0.76 g of the title compound was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][C:10]2=O)(=[O:3])[CH3:2].[H][H]>[C].[Pd].CO>[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10]2)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)NC1=C2CCCC(C2=C(C(=C1)F)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The catalyst so obtained
WASH
Type
WASH
Details
was washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, isopropyl ether was added
CUSTOM
Type
CUSTOM
Details
The crystals so precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1=C2CCCCC2=C(C(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.